molecular formula C11H13BrFNO2S B2883276 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine CAS No. 1790694-16-4

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine

Cat. No.: B2883276
CAS No.: 1790694-16-4
M. Wt: 322.19
InChI Key: XOGVIDXDGBGGKK-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine is a chemical compound with the molecular formula C11H13BrFNO2S It is characterized by the presence of a bromine and fluorine atom on a benzene ring, which is further attached to a sulfonyl group and a piperidine ring

Preparation Methods

The synthesis of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzene and piperidine.

    Sulfonylation Reaction: The 5-bromo-2-fluorobenzene undergoes a sulfonylation reaction with a sulfonyl chloride reagent to form 5-bromo-2-fluorobenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride intermediate then reacts with piperidine in the presence of a base, such as triethylamine, to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar compounds to 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine include:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGVIDXDGBGGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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